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molecular formula N2 B1354034 Nitrogen-15N2 CAS No. 29817-79-6

Nitrogen-15N2

Cat. No. B1354034
M. Wt: 30.000218 g/mol
InChI Key: IJGRMHOSHXDMSA-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486952B2

Procedure details

The mixture of 8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione (Preparation X3)(230 mg, 0.818 mmol) and ammonium hydroxide (2229 mL, 57.3 mmol) in a sealed bottle was heated at 80° C. for 4 h. Blowed by N2 overnight to get 8-(3,5-difluorophenyl)-7,8-dihydro-1H-pyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione (191 mg, 0.682 mmol, 83% yield) which was used as is. LC-MS (M+H)+=281.1.
Name
8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
2229 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:18]3[O:17][C:16](=O)[NH:15][C:14](=[O:20])[C:13]=3[CH2:12][O:11][CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1.[OH-].[NH4+:22]>>[N:22]#[N:15].[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:18]3[NH:22][C:16](=[O:17])[NH:15][C:14](=[O:20])[C:13]=3[CH2:12][O:11][CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione
Quantity
230 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C1COCC=2C(NC(OC21)=O)=O
Name
Quantity
2229 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N#N
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1COCC2=C1NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.682 mmol
AMOUNT: MASS 191 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 166.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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